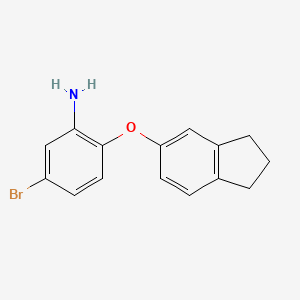

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine

説明

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Catalog ID: 2036563) is a brominated phenylamine derivative featuring a 2,3-dihydro-1H-inden-5-yloxy substituent at the 2-position of the phenyl ring. Its structure combines a phenylamine backbone with a bicyclic indene-derived ether group and a bromine atom, which may influence its electronic properties, solubility, and biological activity .

特性

IUPAC Name |

5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDEAUBJJBTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine typically involves the reaction of 5-bromo-2-nitrophenol with 2,3-dihydro-1H-indene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding de-brominated compound.

Substitution: Formation of various substituted phenylamine derivatives.

科学的研究の応用

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The indene moiety may play a role in binding to hydrophobic pockets of target proteins, while the phenylamine group could participate in hydrogen bonding or electrostatic interactions.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound is structurally related to other brominated phenylamine derivatives listed in , which differ primarily in the substituents attached to the phenoxy group. Key analogues include:

| Compound Name (Catalog ID) | Substituent on Phenoxy Group | Notable Features |

|---|---|---|

| 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine (2036555) | 4-(tert-pentyl)phenoxy | Increased hydrophobicity due to bulky tert-pentyl group |

| 5-Bromo-2-(1-naphthylmethoxy)phenylamine (2036508) | 1-naphthylmethoxy | Extended aromatic system (naphthalene) |

| 5-Bromo-2-(cyclohexylmethoxy)phenylamine (2036493) | cyclohexylmethoxy | Aliphatic cyclohexyl group for enhanced lipophilicity |

| 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine (2036484) | 2,3-dihydro-1H-inden-5-yloxy + methyl | Methyl group introduces steric effects |

Key Observations :

Physicochemical Properties

Notes:

- Bromine’s electron-withdrawing nature may lower the electron density of the aromatic ring, affecting reactivity in electrophilic substitution reactions .

生物活性

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (CAS Number: 946786-92-1) is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated phenylamine moiety linked to a dihydroindene derivative, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and other therapeutic potentials.

- Molecular Formula : C₁₅H₁₄BrNO

- Molecular Weight : 304.19 g/mol

- MDL Number : MFCD08686979

- Hazard Classification : Irritant

Anticancer Activity

Recent studies indicate that 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further mechanistic studies are required to elucidate the precise pathways involved.

Antiviral Activity

The antiviral potential of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine has also been explored, particularly against RNA viruses.

Research Findings

- Inhibition of Viral Replication :

- Comparative Efficacy :

Other Biological Activities

Beyond anticancer and antiviral properties, 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine may possess other therapeutic effects.

Potential Applications

-

Anti-inflammatory Effects :

- Initial studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

-

Neuroprotective Properties :

- There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases; however, further research is needed to confirm these findings.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。